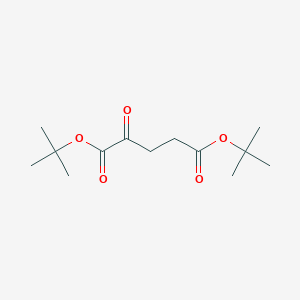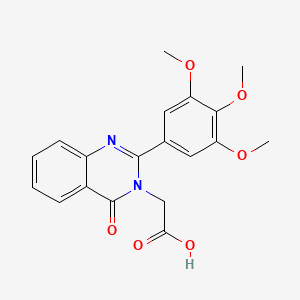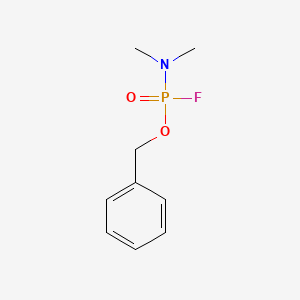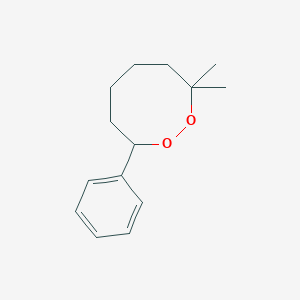
3,3-Dimethyl-8-phenyl-1,2-dioxocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Dimethyl-8-phenyl-1,2-dioxocane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is characterized by its unique structure, which includes a phenyl group and two methyl groups attached to the dioxolane ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,3-Dimethyl-8-phenyl-1,2-dioxocane can be synthesized through the acetalization of carbonyl compounds with diols in the presence of a Brönsted or Lewis acid catalyst . A common method involves the reaction of a carbonyl compound with 1,2-ethanediol under acidic conditions, such as using toluenesulfonic acid as a catalyst in refluxing toluene. This process allows for the continuous removal of water from the reaction mixture, which is essential for the formation of the dioxolane ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale acetalization processes. These processes use efficient catalysts like zirconium tetrachloride (ZrCl4) or tetrabutylammonium tribromide in absolute alcohol to achieve high yields . The reaction conditions are optimized to ensure the stability and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,3-Dimethyl-8-phenyl-1,2-dioxocane undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents like organolithium compounds or Grignard reagents.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Organolithium reagents in anhydrous conditions or Grignard reagents in dry ether.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes with various functional groups.
Aplicaciones Científicas De Investigación
3,3-Dimethyl-8-phenyl-1,2-dioxocane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Studied for its potential as a bioactive compound in various biological assays.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers and as a solvent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 3,3-Dimethyl-8-phenyl-1,2-dioxocane involves its interaction with molecular targets through its functional groups. The dioxolane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The phenyl group contributes to the compound’s hydrophobic interactions, enhancing its binding affinity to specific targets .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxolane: A simpler dioxolane compound without the phenyl and methyl groups.
1,3-Dioxane: A six-membered ring analog of dioxolane.
2,2-Dimethyl-1,3-dioxolane: A similar compound with two methyl groups but lacking the phenyl group.
Uniqueness
3,3-Dimethyl-8-phenyl-1,2-dioxocane is unique due to its combination of a phenyl group and two methyl groups, which confer distinct chemical and physical properties. This structural uniqueness enhances its stability and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
85981-66-4 |
|---|---|
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
3,3-dimethyl-8-phenyldioxocane |
InChI |
InChI=1S/C14H20O2/c1-14(2)11-7-6-10-13(15-16-14)12-8-4-3-5-9-12/h3-5,8-9,13H,6-7,10-11H2,1-2H3 |
Clave InChI |
BYQQIXNWHWSDAG-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCCC(OO1)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


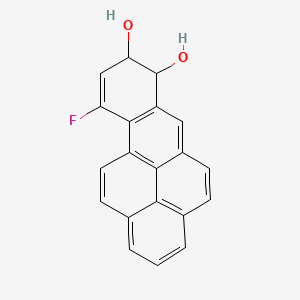
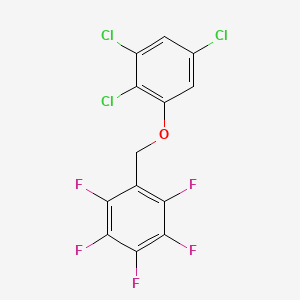
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
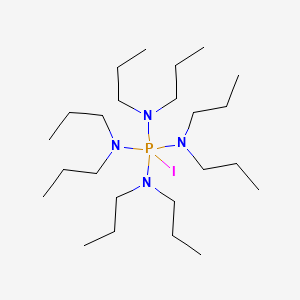
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)
![2-[(3-Methylbut-2-en-1-yl)sulfanyl]benzaldehyde](/img/structure/B14415695.png)
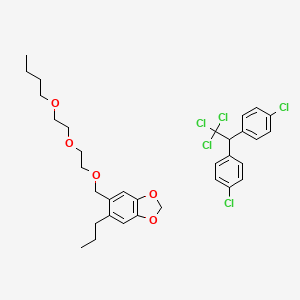
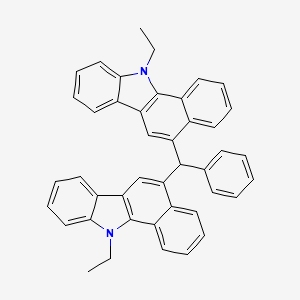
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
![Methyl [3-chloro-4-(4-cyclohexylphenoxy)phenyl]carbamate](/img/structure/B14415730.png)
